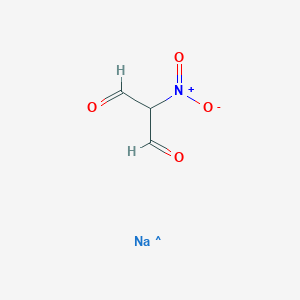
CID 24193465
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 24193465 is an organic compound with the chemical formula C3H2NNaO4. It is known for its reactivity and importance in organic synthesis. This compound is characterized by a nitro group attached to a malonaldehyde backbone, making it a valuable intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of nitromalonaldehyde sodium involves the reaction of mucobromic acid with sodium nitrite in an aqueous ethanol solution. The reaction is mildly exothermic and requires careful temperature control to maintain the reaction at 54 ± 1°C. The product is then recrystallized from ethanol and water to obtain pure nitromalonaldehyde sodium .
Industrial Production Methods
Industrial production methods for nitromalonaldehyde sodium are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions, with additional safety measures to handle the impact-sensitive and thermally unstable nature of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
CID 24193465 undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with nitromalonaldehyde sodium include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The reactions typically occur under controlled temperatures and in the presence of solvents like ethanol or water .
Major Products Formed
Major products formed from reactions with nitromalonaldehyde sodium include various heterocyclic compounds, such as pyrimidines and pyrazoles, which are valuable in pharmaceutical and agrochemical industries .
Wissenschaftliche Forschungsanwendungen
CID 24193465 is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of biochemical pathways involving nitro compounds.
Medicine: It is a precursor in the synthesis of biologically active molecules, including potential drug candidates.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of nitromalonaldehyde sodium involves its reactivity due to the presence of the nitro group. This group is electron-withdrawing, making the adjacent carbon atoms highly reactive and suitable for nucleophilic addition reactions. This property allows the compound to participate in various chemical transformations, leading to the formation of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to nitromalonaldehyde sodium include:
- Sodium nitropropanedial
- Sodium nitromalondialdehyde
- Sodium nitropropanedial monohydrate
Uniqueness
What sets nitromalonaldehyde sodium apart from these similar compounds is its specific reactivity and the types of products it forms. Its unique structure allows for the synthesis of a wide range of heterocyclic compounds, making it particularly valuable in pharmaceutical and agrochemical research .
Eigenschaften
Molekularformel |
C3H3NNaO4 |
|---|---|
Molekulargewicht |
140.05 g/mol |
InChI |
InChI=1S/C3H3NO4.Na/c5-1-3(2-6)4(7)8;/h1-3H; |
InChI-Schlüssel |
XZSLEMLESJRKPL-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C(C=O)[N+](=O)[O-].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




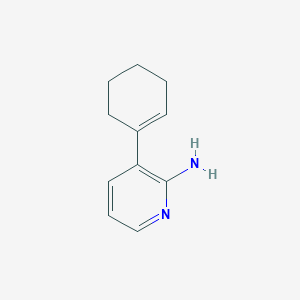


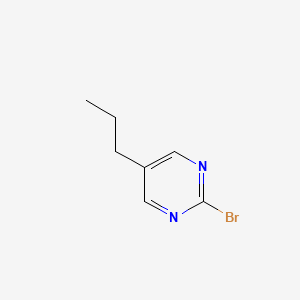
![3-Iodoimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B8724920.png)
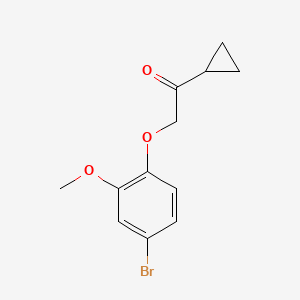
![3,7-Dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B8724934.png)
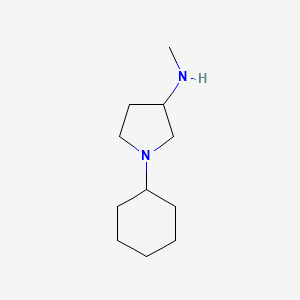


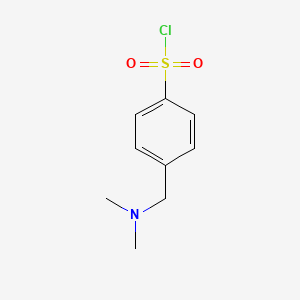
![Ethyl (1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B8724975.png)
